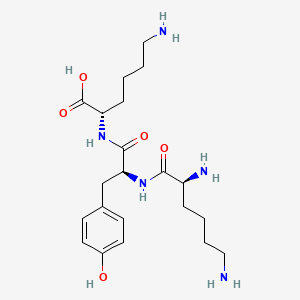

Lysyl-tyrosyl-lysine

Overview

Description

Lysyl-tyrosyl-lysine (KYK) is used together with uracil DNA glycosylase to quantify uracil . It is also used as a model peptide to study free radical oxidation and electron capture mechanisms . Lysyl oxidases, which include this compound, are known to catalyze the final enzyme reaction required for biosynthetic cross-linking of collagens and elastin .

Synthesis Analysis

Human lysyl-tRNA synthetase (LysRS) is one component of the multi-tRNA synthetase complex (MSC), which is not only critical for protein translation but also involved in multiple cellular pathways such as immune response, cell migration, etc . The reaction system was performed using a similar procedure as previously described: 2 μM synthetase, 50 μM Hs tRNA Lys, 50 mM HEPES pH 8.0, 20 mM MgCl2, 20 mM KCl, 1 mM DTT supplemented with 6 μM ATP, 300 μM L-lysine, and 0.1 mg mL−1 BSA at 37 °C for 16 h .

Molecular Structure Analysis

The detailed computational investigation of the canine lysyl oxidase protein was analyzed in silico with respect to its physicochemical properties, secondary and tertiary structure predictions, and functional analysis using standard bioinformatic tools . A putative copper-binding region signature was predicted .

Chemical Reactions Analysis

Lysyl oxidase is an extracellular enzyme that catalyzes the formation of aldehydes from lysine residues in collagen and elastin precursors. These aldehydes are highly reactive and undergo spontaneous chemical reactions with other lysyl oxidase-derived aldehyde residues or with unmodified lysine residues .

Physical And Chemical Properties Analysis

Lysyl oxidase is a flexible protein with an average molecular weight of around 46 kDa, unstable, hydrophilic, and extracellular (secretory) in nature . Twelve cysteine residues and a disulfide bridge were also found .

Scientific Research Applications

1. Interaction with Nucleic Acids

Lysyl-tyrosyl-lysine peptides have been shown to bind to polynucleotides and nucleic acids. This is significant in the selective recognition of single strands by proteins, which involves the stacking of tyrosyl residues with nucleic acid bases, especially in single-stranded structures like poly(A) or denatured DNA. These interactions do not involve hydrogen bonding of tyrosine with bases or phosphates but likely involve an energy transfer mechanism from tyrosine to nucleic acid bases, causing fluorescence quenching in complexes with double-stranded DNAs (Mayer et al., 1979).

2. Role in Enzymatic Reactions

This compound is involved in the function of lysyl oxidase, an enzyme essential for the cross-linking of collagen and elastin. It forms a unique redox cofactor, lysine tyrosylquinone, which is a quinone derived from the crosslinking of the ε-amino group of a peptidyl lysine with a tyrosyl residue. This cofactor is vital for the enzyme's catalytic activity and is unique as it is formed from the crosslinking of two amino acid side chains (Wang et al., 1996).

3. Utility in Chemical Biology and Drug Discovery

Aryl fluorosulfates, which interact with amino acid residues like tyrosine, lysine, serine, and histidine, have been gaining prominence in chemical biology and medicinal chemistry. These interactions are particularly significant in chemogenomic and chemoproteomic techniques, showing considerable promise for drug discovery and biomedical research (Jones, 2018).

4. Influence on Protein and Peptide Substrates

The specificity of lysyl oxidase towards different protein and synthetic peptide substrates is influenced by the sequence and charge around lysine residues. For example, the rate of oxidation of random co-polymers is maximal with (Ala,Lys)n and is affected by the presence of other amino acids like tyrosine. These findings suggest that net anionic character and specific position of anionic residues can selectively affect substrate potential, which has implications for the oxidation of elastin and collagen (Kagan et al., 1984).

5. Conformational Studies

Studies on sequential copolypeptides containing lysine and tyrosine have shown that these can adopt various conformations depending on environmental factors like pH and solvent composition. Understanding these conformational changes is crucial for applications in protein engineering and designing biomaterials (St. Pierre et al., 1978).

6. Copper and Lysyl Oxidase Interaction

Research suggests a link between dietary copper levels and changes in lysyl oxidase activity in connective tissue. Copper is essential for the formation of organic cofactors in amine oxidases like lysyl oxidase, which involves the conversion of tyrosine to lysine tyrosylquinone in the enzyme's active site. This process is part of posttranslational processing, highlighting the significance of copper in connective tissue stabilization and enzyme functionality (Rucker et al., 1998).

7. Aminoacyl-tRNA Synthetases

Affinity labeling studies have identified lysine residues at the CCA binding site of tRNA in Escherichia coli methionyl- and tyrosyl-tRNA synthetases. The comparison of labeled peptides to primary structures of aminoacyl-tRNA synthetases reveals new sequence similarities among this enzyme family, including a constant lysine residue, indicating its potential functional significance (Hountondji et al., 1986).

Safety and Hazards

Future Directions

The insights into the pathological significance of lysyl oxidases as catalysts of post-translational modification of protein-bound lysine residues for fibrotic and especially cancer diseases have grown considerably over the past two decades . A better understanding of LOXs and their interactions with the different elements of the tumor immune microenvironment will prove invaluable in the design of novel anti-tumor strategies .

Mechanism of Action

Target of Action

Lysyl-tyrosyl-lysine, also known as Lys-Tyr-Lys, primarily targets the lysyl oxidase (LOX) family of enzymes . This family, consisting of LOX and LOX-like proteins 1–4 (LOXL1–4), is responsible for the covalent crosslinking of collagen and elastin, thus maintaining the stability of the extracellular matrix (ECM) and functioning in maintaining connective tissue function, embryonic development, and wound healing .

Mode of Action

Lys-Tyr-Lys interacts with its targets, the LOX family of enzymes, through a mechanism that involves the oxidative deamination of peptidyl lysine and hydroxylysine residues . This interaction promotes the crosslinking of extracellular matrix proteins. The LOX family of enzymes is a Cu2+ and lysine tyrosylquinone (LTQ)-dependent amine oxidase . LTQ is post-translationally derived from Lys653 and Tyr689 .

Biochemical Pathways

The action of Lys-Tyr-Lys affects the tyrosine metabolism pathway . In plants, tyrosine is synthesized de novo via the shikimate pathway, which also gives rise to the other two aromatic amino acids, phenylalanine and tryptophan . Tyrosine is a biosynthetic precursor of tocopherols, plastoquinone, and ubiquinone that are essential to plant itself .

Pharmacokinetics

It is known that the lox family of enzymes, which lys-tyr-lys targets, are localized and active within the cytoplasm or cell nuclei .

Result of Action

The action of Lys-Tyr-Lys results in the crosslinking of collagens and elastin , thereby promoting the stability of the extracellular matrix (ECM) . This action has been linked to multiple developmental and pathological processes . The LOX family of enzymes, which Lys-Tyr-Lys targets, also regulates and participates in distinct cellular events .

Action Environment

It is known that the activity of the lox family of enzymes, which lys-tyr-lys targets, is integrated into a complex network of signals regulating many cell functions, including survival/proliferation/differentiation . These enzymes are often involved as key mediators of changes in the cells’ environment and the intracellular processes that promote them or that follow .

Biochemical Analysis

Biochemical Properties

Lysyl-tyrosyl-lysine plays a significant role in biochemical reactions. It has been used together with uracil DNA glycosylase to quantify uracil . It interacts with various enzymes, proteins, and other biomolecules, often serving as a model peptide to study free radical oxidation and electron capture mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific cells involved.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can depend on the specific biochemical context in which this compound is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a manner that depends on the specific context . This can involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can have effects on its activity or function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35N5O5/c22-11-3-1-5-16(24)19(28)26-18(13-14-7-9-15(27)10-8-14)20(29)25-17(21(30)31)6-2-4-12-23/h7-10,16-18,27H,1-6,11-13,22-24H2,(H,25,29)(H,26,28)(H,30,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINFHLHJTRGLCV-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956643 | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35193-18-1 | |

| Record name | Lysyl-tyrosyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035193181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{2-[(2,6-Diamino-1-hydroxyhexylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

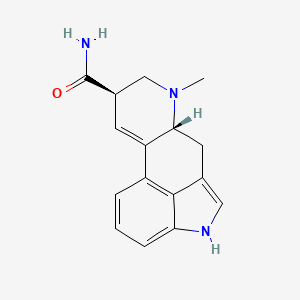

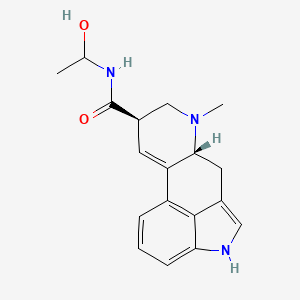

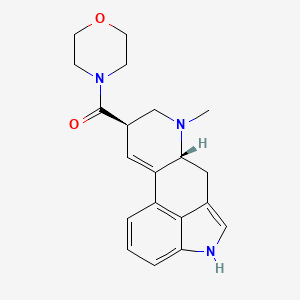

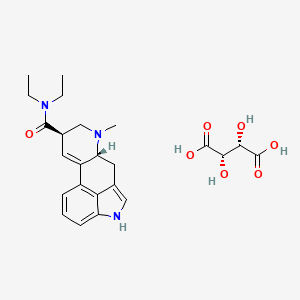

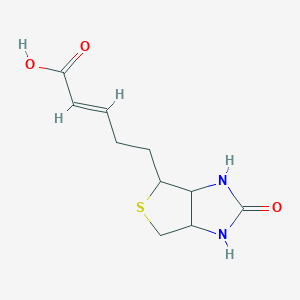

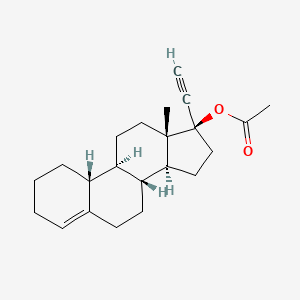

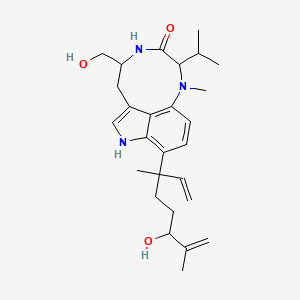

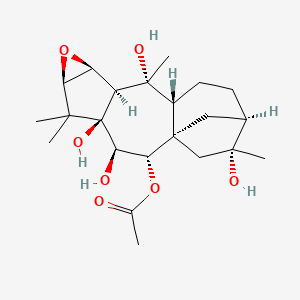

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3S,4R,6R,8S,9S,10R,11R,14S,15R)-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecane-2,3,4,10,15-pentol](/img/structure/B1675747.png)

![Methyl 2-[[[4-(4-hydroxy-4-methylpentyl)-3-cyclohexenyl]methylene]amino]benzoate](/img/structure/B1675750.png)